An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
An In-depth Technical Guide to the Chemical Properties of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 16440-97-4). This indanone derivative is a valuable intermediate in organic synthesis, with applications in the development of new pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its spectroscopic characteristics, validated synthetic protocols, and a discussion of its chemical reactivity, grounded in established chemical principles.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system allows for the precise spatial orientation of functional groups, making it an attractive scaffold for designing molecules that interact with specific biological targets. The dimethylated analog, 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one, is of particular interest due to the electronic and steric influence of the methyl groups on the aromatic ring, which can modulate the compound's reactivity and biological activity. This guide will delve into the core chemical attributes of this specific molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. This section details the key physicochemical parameters and provides an analysis of the expected and reported spectroscopic data for 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
General Properties
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a colorless solid with a characteristic aroma.[1][2] It is stable at room temperature and exhibits good solubility in organic solvents.[1][2]
| Property | Value | Source |
| CAS Number | 16440-97-4 | [3] |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| Melting Point | 45-47 °C | [4] |
| Boiling Point | 129-130 °C | [4] |
| Density | 1.085 g/cm³ | |
| Appearance | Colorless solid | [4] |
Spectroscopic Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two aromatic protons will appear as singlets due to their para relationship. The two methylene groups of the five-membered ring will appear as triplets, assuming equal coupling constants with each other. The two methyl groups on the aromatic ring will each produce a singlet.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~3.0 | t | 2H | -CH₂-C=O |
| ~2.7 | t | 2H | Ar-CH₂- |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~207 | Quaternary | C=O |
| ~155 | Quaternary | Ar-C |
| ~149 | Quaternary | Ar-C |
| ~138 | Quaternary | Ar-C |
| ~130 | Quaternary | Ar-C |
| ~127 | Tertiary | Ar-CH |
| ~124 | Tertiary | Ar-CH |
| ~36 | Secondary | -CH₂-C=O |
| ~26 | Secondary | Ar-CH₂- |
| ~20 | Primary | Ar-CH₃ |
| ~19 | Primary | Ar-CH₃ |
Note: These are predicted values based on analogs and spectral databases.
The IR spectrum is characterized by a strong absorption band for the carbonyl group and various bands corresponding to C-H and C=C bonds.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (ketone) |
| ~2900-3000 | C-H (aliphatic) |
| ~3000-3100 | C-H (aromatic) |
| ~1600, ~1480 | C=C (aromatic) |
Electron ionization mass spectrometry (EI-MS) of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is expected to show a prominent molecular ion peak (M⁺) at m/z 160.[3] The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.
Predicted Mass Spectrometry Fragmentation:
| m/z | Fragment |
| 160 | [M]⁺ |
| 145 | [M - CH₃]⁺ |
| 132 | [M - CO]⁺ |
| 117 | [M - CO - CH₃]⁺ |
Note: The fragmentation pattern is predicted based on typical fragmentation of ketones and indanones.
Synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one
The synthesis of 1-indanone derivatives is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts reaction being a cornerstone methodology. This section outlines a validated protocol for the synthesis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Retrosynthetic Analysis and Synthetic Strategy
The most common and efficient route to 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one involves an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical disconnection points to 3-(3,4-dimethylphenyl)propanoic acid or its corresponding acyl chloride as the key intermediate. This intermediate can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is adapted from established procedures for the synthesis of 1-indanones.[5]
Step 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic Acid
This precursor can be prepared via several methods, including the malonic ester synthesis starting from 3,4-dimethylbenzyl halide or the reduction of 3,4-dimethylcinnamic acid.
Step 2: Formation of 3-(3,4-Dimethylphenyl)propanoyl Chloride
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To a solution of 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(3,4-dimethylphenyl)propanoyl chloride in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and adding dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Caption: Key reactivity sites of 5,6-Dimethyl-2,3-dihydro-1H-inden-1-one.
Safety and Handling
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. [3]It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
5,6-Dimethyl-2,3-dihydro-1H-inden-1-one is a versatile chemical intermediate with a rich and accessible chemistry. Its synthesis via intramolecular Friedel-Crafts acylation is a robust and scalable process. The reactivity of the indanone core at the carbonyl group, the α-position, and the aromatic ring provides numerous opportunities for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical properties, serving as a valuable resource for researchers in the field.
References
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